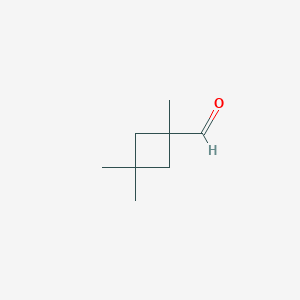
1,3,3-Trimethylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a derivative of cyclobutane, featuring three methyl groups attached to the cyclobutane ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylcyclobutane-1-carbaldehyde can be synthesized through the oxidation of 1,3,3-trimethylcyclobutanol. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: 1,3,3-Trimethylcyclobutane-1-carboxylic acid.
Reduction: 1,3,3-Trimethylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylcyclobutane-1-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules
Biology: As a probe to study enzyme-catalyzed reactions involving aldehydes. It can be used to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes.
Medicine: Potential use in drug discovery and development. Its structural features may be exploited to design new pharmaceuticals with specific biological activities.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts distinct aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,3,3-trimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylcyclohexane-1-carbaldehyde: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,3,3-Trimethylcyclopentane-1-carbaldehyde: A similar compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1,3,3-Trimethylcyclobutane-1-carbaldehyde is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)4-8(3,5-7)6-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODHJMWYQDSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














